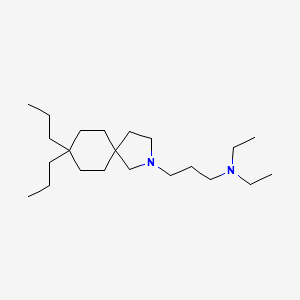
Atiprimod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アチプリモッド (INN、コードネーム SK&F106615) は、現在、特定の多発性骨髄腫やその他の進行がんの治療のために調査が進められている物質です。 さらに、自己免疫疾患の潜在的な治療法としても有望視されています 。 もともとグラクソ・スミスクラインによって関節リウマチの潜在的な治療法として開発されたアチプリモッドは、in vitroでマントル細胞リンパ腫細胞に対して有効性も示しています .
準備方法
アチプリモッドの合成には、いくつかのステップが含まれます。
スピロゲルマニウム前駆体: 合成は、スピロゲルマニウムと同様の前駆体化合物から始まります。
主要なステップ:
3. 化学反応解析
アチプリモッドは、酸化、還元、置換など、さまざまな反応を受けます。一般的な試薬や条件は、合成の各ステップに固有です。これらの反応で生成される主な生成物は、その全体的な構造に寄与しています。
化学反応の分析
Atiprimod undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are specific to each step in its synthesis. Major products formed during these reactions contribute to its overall structure.
科学的研究の応用
アチプリモッドの用途は、複数の分野にわたります:
がん研究: 血管内皮成長因子 (VEGF) の分泌を抑制することで血管新生 (血管の成長) を阻害するため、がん治療に関連しています。
自己免疫疾患: 進行中の研究では、自己免疫疾患の管理におけるその可能性を探求しています。
作用機序
アチプリモッドのメカニズムには、細胞の増殖と生存に重要な役割を果たすSTAT3の活性化を阻害することが含まれます。 STAT3を阻害することで、多発性骨髄腫、乳がん、肝細胞がんにおいて、抗増殖効果と抗がん効果を発揮します .
類似化合物との比較
アチプリモッドはアザスピラン系に属しますが、そのユニークな特徴により、他の化合物とは異なります。残念ながら、現時点では、類似の化合物のリストはありません。
生物活性
Atiprimod, chemically known as N,N-Diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride, is a novel compound primarily studied for its anti-inflammatory and anti-tumor properties, particularly in the context of multiple myeloma (MM). This article delves into the biological activity of this compound, summarizing its mechanisms of action, in vitro and in vivo effects, and relevant case studies.
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of JAK2 and STAT Signaling : this compound is identified as a JAK2 inhibitor with an IC50 value of 397 nM. It also inhibits the phosphorylation of STAT3 and STAT5, which are critical for cell proliferation and survival in various cancers, including MM .
- Induction of Apoptosis : The compound induces apoptosis in myeloma cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 .
- Cell Cycle Arrest : this compound causes cell cycle arrest in the G0/G1 phase, preventing further proliferation of cancer cells .
- Modulation of Gene Expression : Treatment with this compound leads to the downregulation of genes related to adhesion and signaling pathways while upregulating genes associated with apoptosis and bone development .
Effects on Multiple Myeloma Cells
Research has demonstrated that this compound effectively inhibits the proliferation of various myeloma cell lines (U266-B1, OCI-MY5, MM-1, and MM-1R) in a dose-dependent manner. Notably:
- U266-B1 Cells : Showed significant growth inhibition when treated with this compound, leading to apoptosis through caspase activation .
- Colony Formation : this compound suppressed colony-forming cell proliferation in fresh marrow cells from patients with newly diagnosed MM .
Gene Expression Analysis
A comprehensive gene expression analysis revealed that this compound treatment resulted in:
| Gene Category | Change Induced by this compound |
|---|---|
| Adhesion Genes | Downregulated |
| Cell Cycle Regulators | Downregulated |
| Apoptosis-related Genes | Upregulated |
| BMP Pathway Genes | Modulated |
This modulation indicates a shift towards increased apoptosis and reduced tumor cell viability .
Mouse Models
This compound's efficacy was further evaluated using various mouse models:
- Subcutaneous Model : Confirmed the anti-MM activity of this compound and established a dose-response relationship.
- SCID-hu Models : Demonstrated that this compound could overcome protective effects from the bone marrow microenvironment, reinforcing its potential clinical applicability .
Observations
In these models, this compound treatment led to:
- Reduced osteoclast numbers
- Modulation of BMP pathway-related genes
- Enhanced overall survival rates in treated mice compared to controls .
Case Studies
This compound has been evaluated in clinical settings, particularly for patients with rheumatoid arthritis and multiple myeloma. In phase I clinical trials for rheumatoid arthritis, it was well tolerated without significant adverse effects, indicating its potential safety profile for long-term use .
Clinical Implications
The promising results from preclinical studies suggest that this compound may be a viable candidate for further clinical trials aimed at treating multiple myeloma and possibly other malignancies characterized by JAK/STAT pathway dysregulation.
特性
CAS番号 |
123018-47-3 |
|---|---|
分子式 |
C22H44N2 |
分子量 |
336.6 g/mol |
IUPAC名 |
3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3 |
InChIキー |
SERHTTSLBVGRBY-UHFFFAOYSA-N |
SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC |
正規SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC |
外観 |
Solid powder |
Key on ui other cas no. |
123018-47-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
130065-61-1 (2HCl) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
antiprimod atiprimod azaspirane N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride SK and F 106615 SK and F 106615, dihydrochloride SK and F-106615 SKF 106615 SKF-106615 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















